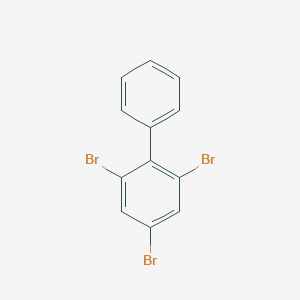

2,4,6-Tribromobiphenyl

説明

Historical Context and Emergence of 2,4,6-Tribromobiphenyl in Environmental and Chemical Research

Polybrominated biphenyls were commercially produced beginning around 1970 for use as flame retardants in various materials, including plastics and textiles. nih.gov However, their production in the United States ceased in 1976 following a major contamination incident in Michigan. nih.gov This event catalyzed extensive research into the environmental fate and toxicological profiles of PBBs. While much of the initial focus was on the major components of the commercial mixtures, such as hexabromobiphenyl, subsequent and more detailed analytical studies began to identify and quantify individual congeners like this compound. Its emergence in research is thus tied to the increasing sophistication of analytical techniques and a growing understanding of the complex composition of PBB mixtures and their environmental breakdown products. mdpi.com

Placement of this compound within Polybrominated Biphenyl (PBB) Research

This compound is one of 209 possible PBB congeners, which are categorized based on the number and position of bromine atoms on the biphenyl structure. nih.govwikipedia.org Specifically, it is a tribromobiphenyl, meaning it has three bromine atoms. who.int Research on PBBs often differentiates between congeners based on their substitution patterns, as this influences their physical, chemical, and toxicological properties. This compound, with bromine atoms at the 2, 4, and 6 positions, is of interest for understanding structure-activity relationships within the PBB class. For instance, the presence of ortho-substituted bromine atoms (at positions 2, 2', 6, and 6') affects the planarity of the molecule, which in turn can influence its biological activity. iarc.fr Studies have investigated its bioaccumulation potential in aquatic organisms, providing comparative data against other PBB congeners with different substitution patterns. cdc.gov

Scope and Research Imperatives for this compound Studies

Current and future research on this compound is driven by several key imperatives. A primary focus is to fully characterize its environmental behavior, including its persistence, potential for long-range transport, and degradation pathways. mdpi.com Understanding its toxicokinetics and any potential for carcinogenicity and other health effects remains a significant area of investigation. mdpi.com Furthermore, developing and refining analytical methods for its detection in various environmental and biological samples is crucial for accurate exposure assessment. epa.govgoaspcb.gov.in Research also extends to its use as a reference standard for the identification and quantification of PBBs in environmental monitoring and regulatory compliance activities. accustandard.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H7Br3 |

| Molecular Weight | 390.90 g/mol |

| CAS Number | 59080-33-0 |

| Appearance | Colorless to white powder |

| IUPAC Name | 1,3,5-tribromo-2-phenylbenzene |

Data sourced from multiple references. nih.govt3db.caaccustandard.com

特性

IUPAC Name |

1,3,5-tribromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLZBYQDXVJFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074767 | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-33-0 | |

| Record name | 2,4,6-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2,4,6-tribromobiphenyl

Classical Approaches to 2,4,6-Tribromobiphenyl Synthesis

Traditional methods for synthesizing brominated biphenyls have laid the groundwork for obtaining specific isomers. These approaches, while foundational, often face challenges in selectivity and reaction conditions.

Suzuki–Miyaura Cross-Coupling Reactions for Tribromobiphenyl Isomers

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. libretexts.orgrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org For the synthesis of tribromobiphenyl isomers, this could involve coupling a dibromophenylboronic acid with a bromobenzene derivative, or a bromophenylboronic acid with a dibromobenzene.

The general mechanism proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst. rsc.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. libretexts.orgrsc.org For instance, the use of bulky phosphine ligands can enhance the efficiency of the coupling, especially with sterically hindered substrates. rsc.org

While a versatile method, challenges in the Suzuki-Miyaura coupling for synthesizing specific tribromobiphenyl isomers can include the potential for homo-coupling of the starting materials and the need to carefully select and synthesize the appropriate boronic acid and halide precursors to achieve the desired 2,4,6-substitution pattern.

Ullmann Condensation Routes and Modifications for Brominated Biphenyls

The Ullmann condensation is a classical method for synthesizing biaryl compounds through the copper-mediated coupling of two aryl halides. wikipedia.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper powder or copper-bronze alloy, and has been known for inconsistent yields. rsc.orgwikipedia.org The reaction is typically more effective with electron-deficient aryl halides. wikipedia.org

For the synthesis of brominated biphenyls, this would involve the reaction of a brominated aryl halide with another, or the self-coupling of a brominated aryl halide. To form an unsymmetrical biphenyl like this compound, one would ideally react two different brominated aryl halides, though this can lead to a mixture of products. wikipedia.org

Modern modifications to the Ullmann reaction have significantly improved its scope and efficiency. These include the use of soluble copper catalysts, ligands, and milder reaction conditions. wikipedia.orgmdpi.comproquest.com For instance, copper(I) iodide (CuI) in the presence of ligands like L-proline can facilitate the coupling under more gentle conditions. wikipedia.org The use of copper nanoparticles has also been explored as a more reactive and easily separable catalyst. mdpi.comproquest.com These advancements have made the Ullmann condensation a more viable route for the synthesis of complex brominated biphenyls.

Regioselective Bromination of Biphenyl and Precursors

Direct bromination of biphenyl is a common approach to producing polybrominated biphenyls. The reaction typically involves electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). However, controlling the regioselectivity to obtain a specific isomer like this compound is a significant challenge. The substitution pattern is influenced by the directing effects of the existing bromine atoms and the steric hindrance they create.

Achieving a specific substitution pattern often requires a stepwise approach where partially brominated intermediates are isolated and then subjected to further bromination under controlled conditions. For instance, one might start with the bromination of a precursor that already has a desired substitution pattern, or carefully control the stoichiometry of the bromine and the reaction time to favor the formation of the desired tribrominated isomer.

Another strategy involves the use of a pre-functionalized biphenyl precursor where other functional groups direct the incoming bromine atoms to the desired positions. These directing groups can later be removed or modified. For example, a study on the synthesis of 2,4,6-tribromophenol involves the direct bromination of phenol, where the hydroxyl group directs the bromine atoms to the ortho and para positions. prepchem.com A similar strategy could be envisioned for biphenyl precursors.

One documented method for preparing this compound involves the reaction of 2,4,6-tribromoaniline with pentyl nitrite in benzene. royalholloway.ac.uk This suggests the use of a diazonium salt intermediate derived from a pre-substituted aniline.

Novel and Green Synthetic Strategies for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green" strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Systems for Enhanced Yield and Selectivity

The development of advanced catalytic systems is at the forefront of improving the synthesis of polybrominated biphenyls. In the context of Suzuki-Miyaura and Ullmann reactions, the design of more active and selective catalysts is crucial. For palladium-catalyzed couplings, palladacycles have emerged as highly stable and efficient catalysts that can be used in low loadings and are often air and water insensitive. libretexts.org

For Ullmann-type reactions, the use of copper nanoparticles and heterogeneous copper catalysts offers advantages in terms of reactivity and ease of separation and recycling. mdpi.comproquest.comnih.gov Ligand-free copper-catalyzed C-O bond formation in deep eutectic solvents under aerobic conditions has been reported, showcasing a move towards more sustainable reaction media and conditions. nih.gov These advanced catalytic systems can lead to higher yields and better control over the regioselectivity of the bromination or coupling reaction, which is essential for producing specific isomers like this compound.

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free reaction conditions and microwave-assisted synthesis are key aspects of green chemistry that are being applied to the synthesis of various organic compounds. bohrium.comcem.com Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. bohrium.com This technique has been successfully applied to the extraction of polybrominated diphenyl ethers (PBDEs) from environmental samples, and its application in the synthesis of PBBs is a logical extension. milestonesrl.comresearchgate.net

Microwave irradiation can enhance the rate of both palladium-catalyzed cross-coupling reactions and copper-mediated Ullmann condensations. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can overcome activation barriers and accelerate the reaction. bohrium.com

Purification and Isolation Techniques for Synthetic this compound

The isolation and purification of this compound from a reaction mixture is critical to obtaining a product with the high purity required for analytical standards and research applications. A multi-step approach involving extraction and chromatography is typically employed.

Initial work-up of a reaction mixture often involves quenching the reaction, followed by liquid-liquid extraction to separate the organic product from the aqueous phase. For instance, after a synthesis, the mixture can be treated with a solution like sodium bisulphite to handle excess reagents, followed by separation of the aqueous layer. The organic phase, containing the crude product, is then washed, neutralized, and dried. chemicalbook.com For isolating polybrominated biphenyls (PBBs) from solid matrices, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) with solvents like n-hexane are effective. chromatographyonline.comnih.gov

Following extraction, chromatographic techniques are essential for purifying the target compound from byproducts and unreacted starting materials.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like PBBs. When coupled with a mass spectrometer (GC-MS), it also allows for definitive identification of the purified compound. gcms.cz The mass spectrum of this compound is characterized by the distinctive isotopic pattern of three bromine atoms. royalholloway.ac.uk Analytical methods have been developed using temperature-programmed gas chromatography with electron capture detection (GC-ECD) or ion trap tandem mass spectrometry (GC-ITMS-MS) to resolve and quantify various PBB congeners, including this compound. nih.govoup.com

High-Performance Liquid Chromatography (HPLC) offers another robust method for purification, particularly for preparative scale separations. sielc.com Reverse-phase HPLC, using columns with stationary phases like C18 and mobile phases consisting of solvent mixtures such as acetonitrile and water, can effectively separate PBB congeners. sielc.cominchem.org

Adsorption Chromatography is frequently used as a cleanup step to remove interfering compounds, especially lipids from biological samples or other polar impurities. nih.gov Columns packed with materials like silica gel, alumina, or Florisil are common. oup.cominchem.orgafmps.be The crude extract is passed through the column, and elution with a non-polar solvent like hexane allows for the separation of PBBs from more polar impurities. oup.com

The table below summarizes key parameters for the chromatographic analysis of this compound and related PBBs.

| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detection Method | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry (MS), Electron Capture (ECD) | nih.govgcms.czoup.com |

| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV, Mass Spectrometry (MS) | sielc.cominchem.org |

| Adsorption Chromatography (Cleanup) | Silica Gel, Alumina, Florisil | Hexane | Not Applicable (Fraction Collection) | oup.cominchem.org |

Derivatization and Structural Modification of this compound for Research Probes

The chemical structure of this compound can be intentionally modified to create derivatives that serve as specialized tools in research. These modifications include the addition of reporter groups for detection and the synthesis of isotopically labeled analogs for use as internal standards in environmental analysis.

Introduction of Reporter Groups and Labels

Introducing reporter groups or labels onto the this compound scaffold is a key strategy for creating research probes, for example, in studies of biological interactions. A powerful method for achieving this is through regioselective bromine-lithium exchange. beilstein-journals.orgresearchgate.net This reaction allows for the selective replacement of one bromine atom with a lithium atom, creating an organolithium intermediate that can then react with various electrophiles to introduce new functional groups.

Research on the related compound 2,2',6-tribromobiphenyl has shown that treatment with butyllithium (BuLi) at low temperatures (e.g., -78 °C) can selectively replace one bromine atom. beilstein-journals.orgbeilstein-journals.org This reactive intermediate can then be trapped with an electrophile to introduce a new substituent. For example, reaction with benzenesulfonylazide introduces an azido group (-N3), which can be subsequently reduced to an amino group (-NH2). beilstein-journals.orgbeilstein-journals.org This amino group can then be coupled with fluorescent dyes or other reporter molecules. This demonstrates a viable pathway for converting a polybrominated biphenyl into a labeled probe.

Another form of derivatization involves the introduction of hydroxyl (-OH) groups. While often a result of metabolism, targeted synthesis of hydroxylated PBBs is crucial for toxicological studies. nih.gov These derivatives are used in reporter gene assays to investigate interactions with cellular receptors. nih.gov

The table below outlines a representative derivatization pathway.

| Starting Material | Reagent(s) | Intermediate/Product | Introduced Group | Reference |

|---|---|---|---|---|

| Polybrominated Biphenyl | 1. Butyllithium (BuLi) 2. Benzenesulfonylazide | Azido-polybromobiphenyl | Azide (-N3) | beilstein-journals.orgbeilstein-journals.org |

| Azido-polybromobiphenyl | Lithium Aluminium Hydride (LiAlH4) | Amino-polybromobiphenyl | Amine (-NH2) | beilstein-journals.orgbeilstein-journals.org |

Synthesis of Deuterated Analogs for Environmental Tracing

Deuterated analogs of this compound are indispensable tools in environmental science and analytical chemistry. google.com By replacing one or more hydrogen atoms with deuterium (D), an isotopically "heavy" version of the molecule is created. These deuterated compounds are chemically identical to their non-deuterated counterparts in terms of chromatographic behavior but are easily distinguished by mass spectrometry due to their higher mass. This makes them ideal for use as internal standards or surrogate standards in quantitative analysis, as they can accurately account for sample loss during extraction and cleanup procedures. medchemexpress.com

The synthesis of specifically deuterated arenes can be achieved through several methods. One approach involves the use of immobilized triazenes as precursors on a solid support. Cleavage from the support using a deuterated acid, such as deuterated trifluoroacetic acid (TFA-d), releases the deuterated aromatic compound. researchgate.net This method is compatible with various functional groups, making it a versatile route to specifically labeled compounds.

Another potential route is through photochemical synthesis. Studies have shown that irradiation of chlorinated aromatic compounds in deuterated solvents can produce deuterated standards. aaru.edu.jo This principle could be applied to the synthesis of deuterated this compound by conducting a photochemical reaction in a suitable deuterated solvent like n-hexane-d14.

Patents have been filed for deuterated biphenyl derivatives, highlighting their importance as intermediates in the synthesis of pharmaceuticals and other high-value chemicals. google.com These synthetic strategies underscore the advanced chemical approaches available for producing the precise tools needed for environmental tracing and metabolic studies.

Advanced Analytical Chemistry of 2,4,6-tribromobiphenyl

Chromatographic Techniques for Separation and Quantification of 2,4,6-Tribromobiphenyl

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate this compound from complex mixtures. The choice of chromatographic method and detector is paramount in achieving the required sensitivity and selectivity.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography with an electron capture detector (GC-ECD) has historically been a widely used method for the quantification of halogenated compounds like PBBs. umich.edu The ECD is highly sensitive to electrophilic compounds, such as those containing bromine atoms. umich.edursc.org

Key Research Findings:

The sensitivity of the ECD is influenced by the number and position of bromine atoms on the biphenyl structure. umich.edu

Studies have shown that the ECD response is linear over a significant concentration range for PBBs. umich.edu

While cost-effective compared to mass spectrometry, GC-ECD is susceptible to false positives due to co-eluting compounds with similar electron-capturing properties. rsc.orgnih.gov Modern capillary columns have improved separation, but the potential for interference remains a limitation. nih.gov

For instance, the co-elution of certain PBB and polychlorinated biphenyl (PCB) congeners can complicate quantification. chromatographyonline.com

Method detection limits for PBBs using GC-ECD can reach the low parts-per-trillion level in biological matrices like human serum. chromatographyonline.com

Interactive Data Table: GC-ECD Performance for PBB Analysis

| Parameter | Finding | Citation |

| Linearity Range | Linear over a 600-fold concentration range (40 to 24,300 pg) for a PBB isomer. | umich.edu |

| Detection Limits | Instrument detection limit for a hexabromobiphenyl isomer was 2 pg. | chromatographyonline.com |

| Method Detection Limits | Can reach low parts-per-trillion (ppt) levels in human serum. | chromatographyonline.com |

| Interference | Potential for false positives from co-eluting halogenated compounds. | nih.govchromatographyonline.com |

High-Resolution Gas Chromatography with Mass Spectrometry (HRGC/MS)

To overcome the selectivity limitations of GC-ECD, high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) is employed. This technique offers a higher degree of certainty in compound identification by providing mass-to-charge ratio information in addition to retention time. nih.gov

Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the analyte molecules, causing extensive fragmentation. scioninstruments.comazom.com The resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint, which can be compared against spectral libraries for identification. scioninstruments.com While EI is a universal method for many GC-amenable compounds, the molecular ion may be weak or absent, making molecular weight determination challenging for unknown compounds. scioninstruments.comazom.com

Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique. azom.comwikipedia.org It uses a reagent gas (e.g., methane, ammonia) that is first ionized. These reagent ions then react with the analyte molecules, typically through proton transfer, leading to the formation of a protonated molecule ([M+H]⁺). wikipedia.org This process imparts less energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion or quasi-molecular ion, which is crucial for determining the molecular weight. azom.comwikipedia.org Negative Chemical Ionization (NCI) is particularly sensitive for halogenated compounds and can achieve detection levels for hexabromobiphenyl that are significantly lower than GC-ECD. inchem.org

Tandem mass spectrometry (GC-MS/MS) provides an even higher level of selectivity and sensitivity by performing two stages of mass analysis. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and chemical interference. nih.gov

Key Research Findings:

A highly sensitive and selective method using GC-EI-MS/MS has been developed for quantifying 11 PBB congeners in human serum. nih.gov

This method demonstrated low limits of detection (0.7–6.5 pg/mL) and good accuracy (84–119%). nih.gov

GC-MS/MS is effective for analyzing PBBs in various matrices, including sediment and biota. researchgate.net

The use of isotope-dilution calibration with GC-MS/MS enhances quantification accuracy. nih.gov

Interactive Data Table: GC-MS/MS Method for PBBs in Human Serum

| Parameter | Value | Citation |

| Technique | Gas Chromatography-Electron Ionization-Tandem Mass Spectrometry (GC-EI-MS/MS) | nih.gov |

| Analytes | 11 Polybrominated Biphenyls (PBBs) | nih.gov |

| Matrix | Human Serum | nih.gov |

| Calibration Range | 0.005–12.5 ng/mL | nih.gov |

| Limits of Detection | 0.7–6.5 pg/mL | nih.gov |

| Accuracy | 84–119% | nih.gov |

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Liquid Chromatography (LC) Coupled with Mass Spectrometry

While GC-based methods are predominant for PBB analysis, liquid chromatography (LC) coupled with mass spectrometry (LC-MS), particularly LC-MS/MS, offers an alternative approach. LC-MS is especially useful for analyzing less volatile or thermally labile compounds. However, for non-polar compounds like PBBs, GC-MS generally provides better sensitivity. nih.gov LC-MS/MS has been more commonly applied to the analysis of hydroxylated metabolites of PBBs (OH-PBBs), which are more polar. oup.com The development of methods for the simultaneous analysis of PBBs and their metabolites often involves derivatization of the hydroxylated compounds to make them amenable to GC-MS/MS analysis in a single run. nih.gov

Multi-Dimensional Chromatographic Approaches

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that significantly enhances separation capacity by using two different columns with orthogonal separation mechanisms. osti.govshimadzu.com The effluent from the first-dimension column is sequentially trapped and then rapidly injected onto the second-dimension column. This results in a two-dimensional chromatogram with greatly improved resolution, which is particularly beneficial for separating PBB congeners from other persistent organic pollutants (POPs) in complex samples. osti.govnih.gov

Key Research Findings:

GCxGC has been shown to be a valuable alternative to heart-cut multidimensional GC (MDGC), offering similar performance in a single injection. nih.gov

The combination of a non-polar first-dimension column and a mid-polar second-dimension column can effectively resolve co-elutions of PBBs and PCBs. nih.gov

GCxGC coupled with time-of-flight mass spectrometry (TOFMS) allows for the simultaneous separation and measurement of a large number of chemicals, including PBBs, in a single run. uliege.be

Sample Preparation and Extraction Methodologies for this compound

Effective sample preparation is a critical step in the analytical workflow for this compound, aiming to extract the analyte from the sample matrix and remove interfering components. The choice of method depends on the matrix type, the concentration of the analyte, and the subsequent analytical technique.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-Phase Extraction (SPE) is a widely used cleanup technique in the analysis of PBBs. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For PBBs, common stationary phases include silica gel, Florisil, and C18-bonded silica. The selection of the sorbent is crucial for effective cleanup. For instance, a glass column containing acidified silica and deactivated alumina has been successfully used for the cleanup of PBBs in adipose tissue extracts. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based extraction technique that utilizes a coated fiber to adsorb analytes from a sample. researchgate.netmdpi.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net The coating on the SPME fiber is a key factor in its extraction efficiency. nih.gov For PBBs and other brominated flame retardants, polydimethylsiloxane (PDMS) is a commonly used fiber coating. researchgate.netchem-soc.si Research has also explored novel coatings, such as fluorinated polyaniline-based materials and multi-walled carbon nanotubes (MWCNTs), to enhance the extraction efficiency for polybrominated compounds. nih.govdioxin20xx.org

Table 1: Comparison of SPME Fiber Coatings for Brominated Compound Analysis

| Fiber Coating | Target Analytes | Key Advantages | Reference |

| Polydimethylsiloxane (PDMS) | Polybrominated Biphenyls (PBBs), Polybrominated Diphenyl Ethers (PBDEs) | Commercially available, widely used. | researchgate.net |

| Polyacrylate (PA) | Phenoxy acid herbicides, PBDEs | Effective for a range of compounds. | researchgate.netchem-soc.si |

| Multi-walled Carbon Nanotubes (MWCNTs) | PBDEs, Palmitic Acid, Oleic Acid | High extraction efficiency, high thermal stability. | nih.gov |

| Fluorinated Polyaniline (PANI) | PBDEs | High sensitivity, mechanically and chemically stable. | dioxin20xx.org |

Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique that uses conventional solvents at elevated temperatures (50-200 °C) and pressures (10-20 MPa) to extract analytes from solid and semi-solid samples. lcms.czthermofisher.comresearchgate.netmdpi.com These conditions increase the speed and efficiency of the extraction process, reduce solvent consumption, and decrease extraction time compared to traditional methods like Soxhlet. lcms.czthermofisher.comresearchgate.net ASE is a U.S. EPA-approved method (Method 3545A) for extracting PBBs and other persistent organic pollutants (POPs) from environmental samples. lcms.czthermofisher.com Solvents such as dichloromethane or mixtures like hexane/acetone are typically used for the extraction of PBBs from matrices like soil, sediment, and fish tissue. researchgate.netresearchgate.net

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. wikipedia.orgtsijournals.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. tsijournals.comajgreenchem.com This allows it to diffuse through solid matrices like a gas and dissolve analytes like a liquid. tsijournals.com The solvating power of the supercritical fluid can be adjusted by changing the pressure and temperature, allowing for selective extraction. wikipedia.org SFE is considered a green analytical technique due to the use of non-toxic CO2 and can be used for extracting PBBs from environmental and aquaculture samples. wikipedia.orgsci-hub.se Modifiers like ethanol or methanol can be added to the CO2 to enhance the extraction of more polar compounds. wikipedia.org

Table 2: Operating Parameters for ASE and SFE

| Technique | Parameter | Typical Range/Value | Significance | Reference |

| ASE | Temperature | 50 - 200 °C | Increases extraction kinetics and analyte solubility. | thermofisher.comresearchgate.net |

| Pressure | 10 - 20 MPa (1500-3000 psi) | Keeps solvent in a liquid state above its boiling point. | researchgate.net | |

| Solvent | Dichloromethane, Hexane/Acetone | Chosen based on analyte polarity and sample matrix. | lcms.czresearchgate.net | |

| Static Time | 5 - 10 min | Allows solvent to penetrate the matrix and dissolve analytes. | thermofisher.com | |

| SFE | Fluid | Carbon Dioxide (CO2) | Non-toxic, non-flammable, and easily removed. | wikipedia.orgtsijournals.com |

| Temperature | > 31 °C (for CO2) | Must be above the critical temperature of the fluid. | wikipedia.org | |

| Pressure | > 74 bar (for CO2) | Must be above the critical pressure of the fluid. | wikipedia.org | |

| Modifier | Ethanol, Methanol | Can be added to modify the polarity of the supercritical fluid. | wikipedia.org |

QuEChERS Methodologies and Miniaturized Techniques

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that has gained widespread use, particularly for the analysis of pesticide residues in food matrices. nih.govmeasurlabs.comphenomenex.comquechers.eu The approach involves an initial extraction with a solvent, typically acetonitrile, followed by a "salting-out" step using salts like magnesium sulfate and sodium chloride to induce phase separation. nih.govmdpi.com A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses a combination of sorbents to remove matrix interferences. phenomenex.com Common dSPE sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments. nih.gov While originally developed for pesticides, the QuEChERS method has been adapted for the analysis of other contaminants, including brominated flame retardants, in complex food samples. nih.gov

Miniaturized techniques aim to reduce sample size and solvent consumption. Matrix Solid-Phase Dispersion (MSPD) is one such technique where the solid or semi-solid sample is blended with a sorbent (like C18 or Florisil) in a mortar and pestle. nih.govnih.gov This mixture is then packed into a column, and the analytes are eluted with a small amount of solvent, combining extraction and cleanup into a single step. nih.govnih.gov MSPD has been successfully applied to the multi-residue screening of PBBs and other brominated compounds in samples like aquaculture feed and human placenta. nih.govnih.gov

Matrix Effects and Interference Mitigation in Complex Samples

Complex sample matrices, such as food, soil, and biological tissues, contain a multitude of compounds that can be co-extracted with the analyte of interest. nih.gov These co-extractives can interfere with the analysis, particularly in gas chromatography-mass spectrometry (GC-MS), causing a phenomenon known as the matrix effect. nih.govresearchgate.net Matrix effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.govrsc.org

Effective cleanup procedures are crucial for mitigating matrix effects. Techniques like SPE, dSPE (in QuEChERS), and MSPD are designed to remove a significant portion of interfering compounds. nih.govnih.govnih.gov For particularly challenging matrices like fatty tissues, additional cleanup steps, such as treatment with sulfuric acid or gel permeation chromatography (GPC), may be necessary to remove lipids. nih.govresearchgate.net Another common strategy to compensate for matrix effects is the use of matrix-matched calibration standards. nih.govrsc.org This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed, ensuring that the standards and samples experience similar matrix-induced signal alterations. The use of internal standards, which are compounds chemically similar to the analyte but not present in the sample, can also help to correct for variations in extraction efficiency and instrumental response. nih.gov

Spectroscopic Characterization and Structural Elucidation of this compound Isomers

Following extraction and cleanup, spectroscopic techniques are employed for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. numberanalytics.comjchps.com It is based on the magnetic properties of atomic nuclei, most commonly proton (¹H) and carbon-13 (¹³C). numberanalytics.com NMR is invaluable for distinguishing between isomers, which are molecules that have the same chemical formula but different structural arrangements.

For this compound (C₁₂H₇Br₃), NMR spectroscopy can definitively confirm the substitution pattern on the biphenyl backbone and differentiate it from other tribromobiphenyl isomers. magritek.com

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) : The position of a signal in the NMR spectrum is indicative of the electronic environment of the proton. In this compound, the protons on the phenyl ring without bromine substituents would appear in the aromatic region (typically 7-8 ppm), while the two protons on the tribrominated ring would have distinct chemical shifts due to the influence of the adjacent bromine atoms.

Integration : The area under each signal is proportional to the number of protons it represents. For this compound, the integration would show a ratio corresponding to the 5 protons on one ring and the 2 protons on the other.

Spin-Spin Splitting (Multiplicity) : This refers to the splitting of a signal into multiple peaks due to the influence of neighboring protons. The splitting pattern can help determine the connectivity of the atoms. For example, the two protons on the tribrominated ring of this compound are equivalent and would appear as a singlet, while the protons on the other ring would show more complex splitting patterns (doublets, triplets) depending on their positions relative to each other.

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal. For this compound, the number of signals and their chemical shifts would confirm the substitution pattern. The carbons directly bonded to bromine atoms would be significantly shifted compared to the other carbons.

By integrating the data from both ¹H and ¹³C NMR, along with advanced 2D NMR techniques (like COSY and HMBC), a complete and unambiguous structural assignment of this compound can be achieved, distinguishing it from isomers such as 2,4',5-tribromobiphenyl or 3,4,5-tribromobiphenyl. numberanalytics.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching, bending, wagging, and twisting. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (typically from a laser) that also corresponds to molecular vibrational frequencies. While some vibrations can be active in both IR and Raman spectra, the selection rules differ, often making the techniques complementary. For a molecule like this compound, which has a center of inversion, some vibrations may be exclusively Raman active or IR active.

The analysis of the spectra allows for the identification of characteristic functional groups. For this compound, key vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: These vibrations, characteristic of the biphenyl ring system, appear in the 1400-1600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibrations are found in the lower frequency "fingerprint" region, generally between 500 and 700 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic rings.

Ring Breathing Modes: These are collective vibrations of the entire aromatic ring and are often prominent in Raman spectra.

Out-of-Plane Bending: C-H and C-C out-of-plane bending modes appear at lower wavenumbers, typically below 1000 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental peaks observed in IR and Raman spectra for related brominated compounds. oup.com

Table 1: Typical Vibrational Frequency Ranges for this compound This table presents expected ranges based on characteristic frequencies for brominated aromatic compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch (Ring) | 1400 - 1600 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 750 - 900 | IR |

| C-Br Stretch | 500 - 700 | IR, Raman |

| Ring Breathing/Deformation | 600 - 1200 | Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, it is possible to calculate a three-dimensional map of the electron density within the crystal and thus determine the exact positions of the atoms, as well as bond lengths and bond angles. google.com

The data obtained from an X-ray crystallographic study is comprehensive, as illustrated by the findings for the acetamido-derivative. accustandard.com

Table 2: Crystallographic Data for the Derivative 5-Acetamido-2',4,6-tribromobiphenyl This data is for a derivative compound and serves as an example of the information obtained via X-ray crystallography. accustandard.com

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀Br₃NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimension a (Å) | 9.667(2) |

| Unit Cell Dimension b (Å) | 16.261(3) |

| Unit Cell Dimension c (Å) | 15.957(3) |

| Molecules per Unit Cell (Z) | 8 |

| Calculated Density (g/cm³) | 2.08 |

Method Validation and Quality Assurance/Quality Control (QA/QC) in this compound Analysis

To ensure that the analytical data for this compound is accurate, reliable, and fit for purpose, comprehensive method validation and ongoing quality assurance/quality control (QA/QC) procedures are mandatory. nist.gov These practices are critical in regulated environments, such as monitoring for compliance with the Restriction of Hazardous Substances (RoHS) directive. accustandard.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For the quantitative analysis of this compound, typically by Gas Chromatography-Mass Spectrometry (GC-MS), this involves evaluating several key parameters. accustandard.comnih.gov

Linearity: A calibration curve is generated by analyzing standards at multiple concentration levels to demonstrate a linear relationship between instrument response and analyte concentration over a specific range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For trace analysis, detection limits can be in the picogram to nanogram range. nih.gov

Accuracy: This is determined by analyzing a sample with a known concentration, such as a Certified Reference Material (CRM), and comparing the measured value to the true value. Recovery studies, where a known amount of the analyte is spiked into a blank matrix, are also used.

Precision: Assessed by repeatedly analyzing a single sample to determine the degree of agreement among individual test results. It is usually expressed as the relative standard deviation (RSD) of the results.

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other PBB congeners or matrix interferences. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides excellent selectivity. nih.gov

Quality Assurance/Quality Control (QA/QC) involves the routine procedures implemented to ensure that data quality is maintained on an ongoing basis. A robust QA/QC plan for this compound analysis includes several components. nist.gov

Use of Certified Reference Materials (CRMs): CRMs, which are materials with a certified concentration of this compound, are analyzed regularly to verify the accuracy of the entire analytical process.

Analysis of Blanks: Method blanks (clean matrix processed alongside samples) are analyzed to check for contamination introduced during sample preparation or analysis.

Internal Standards: A known amount of a non-interfering compound, often a deuterated or ¹³C-labeled analog of the analyte, is added to every sample, standard, and blank before processing. This corrects for variations in extraction efficiency and instrument response. nih.gov

Interlaboratory Comparisons: Participation in proficiency testing or interlaboratory assessment programs allows a laboratory to compare its results with those of other labs, providing an external measure of performance.

Control Charts: These charts are used to monitor the performance of the analytical method over time by plotting the results of QC samples.

Table 3: Key Parameters in Method Validation and QA/QC for this compound Analysis

| Parameter | Description | Typical Acceptance Criterion |

| Method Validation | ||

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.995 |

| Accuracy (% Recovery) | Percentage of known analyte amount recovered from a spiked sample. | 80-120% |

| Precision (% RSD) | Relative standard deviation of replicate measurements. | < 15-20% |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | Method- and matrix-dependent |

| Quality Control | ||

| Method Blank | A sample containing no analyte, processed with the batch. | Below LOQ |

| Laboratory Control Sample | A clean matrix spiked with a known amount of analyte. | Within established recovery limits (e.g., 70-130%) |

| Internal Standard Recovery | Recovery of the labeled standard added to each sample. | Within established limits (e.g., 50-150%) |

Environmental Occurrence, Distribution, and Fate of 2,4,6-tribromobiphenyl

Global and Regional Environmental Monitoring of 2,4,6-Tribromobiphenyl

Environmental monitoring efforts, often driven by concerns over persistent organic pollutants (POPs), have provided insights into the distribution of PBBs. While comprehensive global and regional monitoring data specifically for the this compound congener is not as extensive as for some other POPs, available studies indicate its presence in various environmental compartments. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is crucial for detecting and quantifying this compound in environmental samples. cymitquimica.com Remote sensing and integrated information systems are also becoming valuable tools for large-scale environmental monitoring and management. mdpi.comresearchgate.net

Atmospheric Distribution and Long-Range Transport Potential

The physicochemical properties of this compound, such as its vapor pressure and octanol-air partition coefficient (Koa), are key determinants of its atmospheric behavior. pjoes.com These properties influence its partitioning between the gas and particle phases in the atmosphere, which in turn affects its potential for long-range transport. pjoes.comdss.go.th Compounds with properties similar to PBBs have been shown to have the potential for long-range atmospheric transport, as evidenced by their detection in remote regions like the Arctic. dss.go.thinchem.org The presence of PBBs in Arctic seal samples further supports the notion of their wide geographical distribution, likely facilitated by atmospheric transport. inchem.org

The partitioning of semivolatile organic compounds like this compound is a complex process influenced by factors such as temperature and the nature of atmospheric particles. scholaris.ca Models based on the octanol-air partition coefficient have been used to describe the particle/gas partitioning of aromatic compounds, providing a framework for understanding their atmospheric fate. dss.go.thresearchgate.net

Aquatic Compartmentalization: Freshwaters, Estuaries, and Marine Environments

In aquatic systems, this compound's low aqueous solubility and hydrophobic nature dictate its distribution. norman-network.net PBBs in general are almost insoluble in water and tend to associate with particulate matter and sediments. inchem.orgcdc.gov Consequently, higher concentrations are often found in the sediments of polluted rivers and lakes rather than in the water column. inchem.org Industrial waste discharges and leachates from dumping sites are known sources of PBBs into aquatic environments. inchem.org

Studies on related compounds have shown that sorption to particulate matter and sediment is a major transport process for PBBs in water. cdc.gov This is confirmed by observations of significantly higher PBB concentrations in river sediments compared to the overlying water. cdc.gov

Terrestrial Distribution in Soils and Sediments

In the terrestrial environment, this compound is expected to be strongly adsorbed to soil and sediment particles, limiting its mobility. cdc.gov This strong sorption is a characteristic feature of PBBs. cdc.gov The primary routes of PBBs into terrestrial ecosystems include point sources such as industrial dumping sites and erosion of contaminated soils. inchem.org

Once in the soil, these compounds tend to persist. However, some studies have indicated that degradation of PBBs can occur in soil over long periods. cdc.gov The process of sequestration, which includes sorption and diffusion into soil organic matter, can reduce the bioavailability of hydrophobic organic contaminants like PBBs over time. au.dk

Occurrence in Biota Across Trophic Levels (Excluding Human Biomonitoring)

The lipophilic nature of this compound leads to its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. inchem.org This results in the transfer and concentration of the compound through the food chain. inchem.org

Data on the bioconcentration factor (BCF), which quantifies the accumulation of a chemical in an organism from water, is available for this compound. In guppies (Poecilia reticulata), a lipid weight-based BCF of 115,000 has been reported for this congener. cdc.govcdc.gov This high BCF value indicates a significant potential for bioaccumulation in aquatic organisms. Fish and wildlife are often the most affected by such contamination. inchem.org

Environmental Transport and Partitioning Mechanisms of this compound

The environmental transport and partitioning of this compound are governed by its chemical and physical properties, which determine its affinity for different environmental compartments such as air, water, soil, and biota.

Sorption to Particulate Matter and Organic Carbon

A critical mechanism influencing the fate of this compound in the environment is its sorption to particulate matter and organic carbon. cdc.gov Due to its hydrophobicity, it readily partitions from water to solid phases. In aquatic environments, this leads to its association with suspended particles and eventual deposition in sediments. cdc.gov In soils, it binds strongly to soil organic matter, which significantly reduces its mobility and bioavailability. cdc.govau.dk

The sorption process is complex and can involve both adsorption to surfaces and absorption into the organic matter matrix. au.dk For hydrophobic organic compounds, absorption into flexible organic matter is often a rapid process, while diffusion into more condensed, glassy organic matter can be much slower, leading to the long-term sequestration of the contaminant. au.dk

Dissolved and Particulate Phase Transport

In aquatic environments, this compound, like other PBBs, is expected to strongly adsorb to suspended solids and sediment. cdc.gov This partitioning behavior is a major transport process for PBBs in water. cdc.govcdc.gov The high lipophilicity of these compounds, as indicated by their high octanol-water partition coefficients (Log Kow), drives their association with organic matter in sediment and suspended particles. inchem.orgcymitquimica.com This strong sorption to particulate matter means that the transport of this compound in aquatic systems is largely dictated by the movement of these particles.

The detection of significantly higher concentrations of PBBs in river sediment compared to the overlying water column in contaminated areas underscores the importance of this transport pathway. cdc.govcdc.gov Once in the sediment, these compounds can persist, acting as a long-term source for the surrounding environment. oup.com The freely dissolved fraction in the water, although typically low in concentration, is the most bioavailable form and can be taken up by aquatic organisms. nih.govuri.edu

Persistence and Bioaccumulation Potential of this compound in Ecosystems

The persistence and tendency of this compound to accumulate in living organisms are significant environmental concerns. cymitquimica.com Like other PBBs, it is a synthetic compound that is not readily broken down in the environment. t3db.ca

Bioconcentration and Biomagnification Mechanisms (Excluding Human Bioaccumulation)

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the surrounding water. researchgate.net For this compound, this is a significant process due to its hydrophobic nature. cymitquimica.com The bioconcentration factor (BCF) is a key metric used to quantify this potential. service.gov.uk Experimental data has shown that PBBs with up to six bromine atoms, including tribromobiphenyls, readily bioconcentrate in aquatic organisms like fish. cdc.gov

A study on guppies (Poecilia reticulata) reported a lipid weight-based BCF of 115,000 for this compound. cdc.govcdc.gov This high value indicates a strong potential for accumulation in the fatty tissues of aquatic organisms. It is important to note that BCF values can vary between species and are influenced by factors like the lipid content of the organism.

Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. Chemicals that are persistent, bioaccumulative, and not easily metabolized have a high potential for biomagnification. nih.gov While direct studies on the biomagnification of this compound are limited, its properties suggest it is likely to biomagnify in aquatic food webs. sfu.ca

| Organism | BCF Value (Lipid Weight-Based) | Reference |

|---|---|---|

| Guppy (Poecilia reticulata) | 115,000 | cdc.govcdc.gov |

Trophic Transfer Dynamics in Food Webs

The transfer of this compound through food webs is a direct consequence of its bioaccumulative nature. Organisms at lower trophic levels, such as plankton and invertebrates, can accumulate the compound from the water and sediment. sfu.ca These organisms are then consumed by fish and other predators, leading to the transfer and potential magnification of the compound up the food chain. nih.govsfu.ca

The process of trophic transfer is influenced by the feeding habits and metabolic capabilities of the organisms involved. researchgate.net The hydrophobic nature of this compound means that it will primarily be stored in the lipid-rich tissues of organisms. cymitquimica.com As energy is transferred from one trophic level to the next through consumption, these stored contaminants are also passed along, often at increasing concentrations. nih.gov The study of stable isotopes in organisms can help to trace the pathways and extent of such trophic transfers. ices.dk

Source Identification and Emission Pathways of this compound

Understanding the historical production and use of this compound is essential for identifying its sources and pathways into the environment.

Historical Production and Usage Profiles

Polybrominated biphenyls (PBBs) are a class of 209 different congeners, which are synthetic chemicals. t3db.cawikipedia.orgiarc.fr They were primarily used as flame retardants in plastics for products like computer monitors, televisions, and textiles. t3db.canih.gov The production of PBBs in the United States ceased in 1979. cdc.gov

Contemporary Anthropogenic Sources and Diffuse Emissions

This compound is a specific congener of the broader class of polybrominated biphenyls (PBBs), which are synthetic organic compounds. nih.gov Historically, PBBs were widely used as flame retardants in a variety of commercial and household products, including plastics for computer monitors, televisions, textiles, and foams, to inhibit combustion. nih.govt3db.ca While the production of most PBB commercial mixtures, such as FireMaster®, was halted in the 1970s due to their environmental persistence and toxicity, the legacy of their use continues to be a source of environmental contamination. cdc.govcdc.gov

Contemporary anthropogenic sources of this compound are primarily linked to the degradation and transformation of higher brominated PBBs present in older products and waste streams. cdc.govmdpi.com Although not a major component of the original commercial flame retardant mixtures, it can be formed through the debromination of more heavily brominated congeners. cdc.govmdpi.com This process can be influenced by environmental factors such as microbial action in anaerobic environments like sediments and soils. cdc.gov

Diffuse emissions can occur from the slow release of PBBs from consumer and commercial products still in use or circulation. who.int The incomplete combustion of materials containing brominated flame retardants can also lead to the formation and release of various PBB congeners, including this compound. hpst.cz Furthermore, research has pointed to the potential for PBBs to be present in recycled textile products, which could act as a diffuse source of environmental contamination. moenv.gov.tw

Studies have detected various PBB congeners at e-waste dismantling sites, suggesting that these locations are contemporary sources of PBBs into the environment. mdpi.com The congener profile in these environmental samples often differs from that of the original technical mixtures, indicating that environmental transformation processes are at play. who.int

Releases from Waste Streams and Material Recycling

Waste streams represent a significant pathway for the release of this compound and other PBBs into the environment. The disposal of PBB-containing products in landfills is a major historical and ongoing source of contamination. cdc.govinchem.org Landfill leachate, the liquid that percolates through waste in a landfill, can become contaminated with a host of pollutants, including PBBs. numberanalytics.comsci-hub.se The mobility of PBBs in landfills can be influenced by the composition of the leachate, potentially leading to a wider distribution in the surrounding environment. who.int Data has shown the presence of PBBs in the groundwater at landfill sites and in the sludge of waste treatment plants. cdc.gov

Material recycling, particularly of electronic waste (e-waste), is another critical source of PBB emissions. mdpi.commdpi.com E-waste contains a variety of flame retardants, including PBBs, which can be released during dismantling and processing. mdpi.commdpi.com Dust and air samples from e-waste recycling facilities have been found to contain PBBs. mdpi.comnih.gov The thermal treatment of e-waste can also lead to the formation and release of toxic byproducts. mdpi.com

The widespread use of brominated flame retardants in consumer products means that materials entering the recycling stream, such as plastics and textiles, can contain these compounds. moenv.gov.twaccustandard.com If not properly managed, the recycling of these materials can lead to the redistribution of PBBs into new products and back into the environment. moenv.gov.tw

Below is a table summarizing the detection of PBBs in various environmental matrices related to waste streams and recycling.

| Environmental Matrix | Detected PBBs/Related Compounds | Location/Source Type | Reference |

| E-waste Dust and Air | TTBP-TAZ, BDE-47, BDE-209 | E-waste recycling facility in Ontario, Canada | nih.gov |

| Landfill Groundwater | Polybrominated Biphenyls (PBBs) | Landfill site | cdc.gov |

| Waste Treatment Plant Sludge | Polybrominated Biphenyls (PBBs) | Not specified | cdc.gov |

| River Sediment | Polybrominated Biphenyls (PBBs) | Pine River, near industrial discharge | cdc.gov |

| Recycled Textiles | Polybromobiphenyls (PBBs) | General product category | moenv.gov.tw |

| E-waste Dismantling Site | PBB-1, PBB-2, PBB-3, PBB-9, PBB-15, PBB-30, PBB-77, PBB-103, PBB-153, PBB-154, PBB-169, PBB-209 | Not specified | mdpi.com |

| Sewer Systems | This compound | Effluent waste streams into New York/New Jersey Harbor | researchgate.net |

Microbial Degradation of this compound in Environmental Matrices

Microorganisms play a significant role in the transformation of this compound, particularly under anaerobic conditions. The extent and nature of this degradation are highly dependent on the microbial consortia present and the prevailing environmental conditions.

Aerobic Biotransformation Processes and Metabolite Identification

Under aerobic conditions, the microbial degradation of PBBs, including this compound, is generally considered to be slow. However, some studies have indicated that aerobic bacteria can metabolize PBBs through oxidative pathways. This process often involves the introduction of hydroxyl groups onto the biphenyl structure, a reaction mediated by enzymes such as cytochrome P450 monooxygenases. acs.org This hydroxylation increases the water solubility of the compound, potentially facilitating further degradation or elimination. mdpi.com For less brominated PBB congeners, transformation into hydroxylated derivatives is a primary metabolic route. nih.govt3db.ca

Anaerobic Debromination Pathways and Reaction Intermediates

Anaerobic microbial degradation is a more significant pathway for the transformation of this compound. In anoxic environments like sediments, microorganisms can utilize PBBs as electron acceptors in a process known as reductive debromination. cdc.gov This process involves the sequential removal of bromine atoms from the biphenyl rings.

Studies have shown that anaerobic microorganisms preferentially remove bromine atoms from the meta and para positions of the biphenyl structure due to lower steric hindrance. mdpi.com For instance, research on anaerobic enrichments has demonstrated the para-debromination of this compound. researchgate.netasm.org This suggests a stepwise degradation where this compound could be transformed into dibromobiphenyl and subsequently monobromobiphenyl congeners. The final product of complete debromination would be biphenyl. mdpi.com

A study using anaerobic microbial consortia from river sediments demonstrated the biodegradation of higher substituted PBBs through debromination at the meta and para positions, with no observation of ortho bromine removal. cdc.gov

Table 1: Anaerobic Debromination Intermediates of Brominated Biphenyls

| Parent Compound | Intermediate Products |

| Hexabromobiphenyl (PBB-153) | Tetrabromobiphenyls (PBB-47, PBB-49, PBB-52) |

| Tetrabromobiphenyls (PBB-47, PBB-49, PBB-52) | Tribromobiphenyls (PBB-17, PBB-18) |

| Tribromobiphenyls (PBB-17, PBB-18) | Dibromobiphenyl (PBB-4) |

| Dibromobiphenyl (PBB-4) | Monobromobiphenyl (PBB-1) |

| Monobromobiphenyl (PBB-1) | Biphenyl |

This table illustrates a generalized pathway of reductive debromination for a highly brominated biphenyl, showing the sequential formation of less brominated intermediates. A similar pathway is expected for this compound.

Role of Specific Microbial Consortia and Enzymes in this compound Degradation

Specific microbial consortia and the enzymes they produce are critical for the degradation of this compound. Research has identified anaerobic microbial enrichments with distinct specificities for dehalogenating PBBs. For example, an enrichment culture derived from PCB-contaminated sediments was shown to para-dehalogenate this compound. researchgate.netasm.org Another study achieved the anaerobic mineralization of 2,4,6-tribromophenol using a synthetic community of Dehalobacter, Clostridium, and Desulfatiglans, highlighting the cooperative action of different microbial species in breaking down brominated aromatic compounds. nih.gov While this study focused on a brominated phenol, it suggests that similar synergistic interactions within microbial communities are likely necessary for the complete degradation of complex molecules like this compound.

The enzymes involved in aerobic degradation are often cytochrome P450 monooxygenases, which introduce oxygen into the aromatic ring. acs.orgmdpi.com In anaerobic degradation, the key enzymes are reductive dehalogenases, which catalyze the removal of bromine atoms.

Photolytic and Photochemical Degradation of this compound

In addition to microbial action, photolytic processes contribute to the degradation of this compound in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.

Direct Photolysis Mechanisms and Quantum Yields

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical transformation. For PBBs, this often results in reductive debromination, where a carbon-bromine bond is broken. cdc.gov Photolysis of PBBs in organic solvents and water has been shown to yield less brominated biphenyls. cdc.gov For instance, the photolysis of 2,4-dibromobiphenyl and 2,3',4',5-tetrabromobiphenyl in an acetonitrile-water solution resulted primarily in debromination. cdc.gov

Indirect Photodegradation by Reactive Species in Aquatic Systems

Indirect photodegradation involves the reaction of a compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen, and hydrated electrons. These reactive species are formed from the irradiation of natural water components like dissolved organic matter and nitrate.

While direct photolysis is a significant pathway, indirect photolysis can also contribute to the degradation of PBBs. nih.gov For example, hydroxyl radicals are highly reactive and can attack the aromatic rings of PBBs, leading to hydroxylation and ring cleavage. However, detailed studies on the indirect photodegradation of this compound are limited. Research on other brominated flame retardants has shown that direct photolysis can be the dominant degradation mechanism, with indirect processes playing a lesser role under certain conditions. nih.gov

An in-depth examination of the environmental fate of this compound reveals a complex interplay of physical, chemical, and biological processes. This article focuses on the specific pathways of transformation and degradation that this compound undergoes in the environment, the factors influencing these processes, and strategies for remediation.

Theoretical and Computational Studies on 2,4,6-tribromobiphenyl

Quantum Chemical Calculations of 2,4,6-Tribromobiphenyl Molecular Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of molecules like this compound at the atomic level. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Conformation Analysis

The electronic structure of this compound dictates its fundamental chemical behavior. The molecule consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted with three bromine atoms at the 2, 4, and 6 positions. The presence of these bulky bromine atoms, particularly at the ortho positions (2 and 6), introduces significant steric hindrance. This steric strain forces the two phenyl rings to twist relative to each other, resulting in a non-planar conformation. The dihedral angle between the phenyl rings is a critical parameter determined through computational analysis.

Studies employing methods like Density Functional Theory (DFT) can elucidate the preferred conformation by identifying the lowest energy geometry. For instance, calculations at the B3LYP/6-31G* level of theory are commonly used to optimize the molecular structure and determine key parameters. pjoes.com The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The energy difference between HOMO and LUMO, known as the energy gap, provides insights into the molecule's kinetic stability and reactivity. pjoes.com A larger energy gap generally implies greater stability. pjoes.com

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Quantum chemical software can predict various spectroscopic properties, which are invaluable for the identification and characterization of this compound. schrodinger.com

NMR Spectroscopy: Computational models can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. schrodinger.comnih.gov These predictions are based on the calculated electron density around each nucleus. By comparing predicted spectra with experimental data, a definitive assignment of spectral peaks to specific atoms within the molecule can be achieved. schrodinger.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can determine the frequencies and intensities of these vibrations. schrodinger.com Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. The calculated IR spectrum can be used to identify characteristic functional groups and confirm the molecular structure.

UV-Vis Spectroscopy: Electronic transitions, where an electron is excited from a lower energy orbital to a higher one, are observed in UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) calculations are employed to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. schrodinger.com These calculations provide insight into the electronic structure and the nature of the electronic transitions.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 390.896 g/mol | - |

| XLogP3 | 5.9 | XLogP3 3.0 |

| Monoisotopic Mass | 387.80978 Da | CCSbase |

This table presents a selection of computationally predicted properties for this compound. Data sourced from PubChem and predicted using various computational models. nih.govuni.lu

Calculation of Reaction Pathways and Transition States for Degradation

Understanding the degradation of this compound is crucial for assessing its environmental fate. Quantum chemical calculations can model potential degradation pathways, such as photodegradation and oxidation. mdpi.com By calculating the energy barriers for various reaction steps, the most likely degradation mechanisms can be identified. mdpi.com

For example, the photodegradation of polybrominated biphenyls (PBBs) often proceeds through the cleavage of carbon-bromine (C-Br) bonds. mdpi.com Computational methods can calculate the bond dissociation energies for each C-Br bond in this compound. The bond with the lowest dissociation energy is typically the most susceptible to cleavage. Furthermore, the structures and energies of transition states—the high-energy intermediates between reactants and products—can be calculated to determine the activation energy of a reaction. mdpi.com A lower activation energy indicates a more favorable reaction pathway. mdpi.com These calculations provide a theoretical basis for predicting the transformation products of this compound in the environment. mdpi.com

Molecular Dynamics Simulations for Environmental Behavior Prediction

Molecular dynamics (MD) simulations offer a computational lens to observe the dynamic behavior of molecules over time. These simulations are particularly useful for predicting how this compound interacts with its environment, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Adsorption to Environmental Surfaces and Interfaces

The transport and fate of this compound in the environment are heavily influenced by its tendency to adsorb to solid surfaces like soil, sediment, and atmospheric particles. who.int MD simulations can model the interactions between a this compound molecule and various environmental surfaces.

By simulating a system containing the molecule and a surface (e.g., a silica surface representing sand or a graphene sheet representing soot), the adsorption energy and preferred orientation of the molecule on the surface can be determined. These simulations take into account the van der Waals forces, electrostatic interactions, and other non-covalent interactions that govern adsorption. The results can help predict whether the compound will be mobile in the environment or become sequestered in soils and sediments. who.int For instance, studies on similar compounds have shown that adsorption is influenced by the organic content of the soil and the degree of bromine substitution. who.int

Partitioning Behavior in Multi-Phase Systems

This compound is a lipophilic ("fat-loving") compound, meaning it has a tendency to partition from water into fatty tissues of organisms and into organic matter in the environment. who.int This partitioning behavior is a key factor in its bioaccumulation potential. The octanol-water partition coefficient (Kow) is a widely used measure of a chemical's hydrophobicity and is often correlated with bioconcentration. sfu.ca

MD simulations can be used to calculate the free energy of transferring a this compound molecule from a water phase to an octanol phase, thereby predicting its log Kow value. sfu.ca The experimentally determined log Kow for this compound is 6.03. inchem.org This high value indicates a strong tendency to partition into lipid-rich environments. sfu.ca Simulations can further explore partitioning into other environmental compartments, such as the air-water interface or absorption into organic aerosols, which are important for understanding its long-range atmospheric transport. pjoes.com

Table 2: Partition Coefficients for this compound

| Partition Coefficient | Log Value | Reference |

|---|---|---|

| Octanol-Water (log Kow) | 6.03 | inchem.org |

| n-Hexane-Water (log KHW) | 6.21 | inchem.org |

This table shows experimentally determined partition coefficients that are often predicted and validated by computational models.

Quantitative Structure-Property Relationships (QSPR) for Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of a chemical with its physicochemical properties. For a persistent organic pollutant like this compound, QSPR models are essential for predicting its environmental behavior in the absence of extensive experimental data. These models use molecular descriptors, which are numerical representations of a molecule's structure, to estimate properties that govern its fate and transport in the environment.

The environmental partitioning of this compound between different environmental compartments—such as water, soil, and air—is governed by its partitioning coefficients. These coefficients are critical inputs for environmental fate models.